molecular formula C21H17N3OS2 B11987362 2-(1,3-Benzothiazol-2-ylthio)-N'-(1-(1-naphthyl)ethylidene)acetohydrazide

2-(1,3-Benzothiazol-2-ylthio)-N'-(1-(1-naphthyl)ethylidene)acetohydrazide

Cat. No.: B11987362
M. Wt: 391.5 g/mol
InChI Key: CZEZJXXJOCZZAU-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzothiazol-2-ylthio)-N’-(1-(1-naphthyl)ethylidene)acetohydrazide is a complex organic compound that belongs to the class of thiosemicarbazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-ylthio)-N’-(1-(1-naphthyl)ethylidene)acetohydrazide typically involves the condensation of 2-(1,3-benzothiazol-2-ylthio)acetic acid hydrazide with 1-(1-naphthyl)ethanone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylthio)-N’-(1-(1-naphthyl)ethylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride may produce amines.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-ylthio)-N’-(1-(1-naphthyl)ethylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzothiazol-2-ylthio)acetohydrazide: A simpler analog with similar biological activities.

    N’-(1-(1-Naphthyl)ethylidene)acetohydrazide:

Uniqueness

2-(1,3-Benzothiazol-2-ylthio)-N’-(1-(1-naphthyl)ethylidene)acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the benzothiazole and naphthyl groups may enhance its activity and selectivity in various applications.

Properties

Molecular Formula

C21H17N3OS2

Molecular Weight

391.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-1-naphthalen-1-ylethylideneamino]acetamide

InChI

InChI=1S/C21H17N3OS2/c1-14(16-10-6-8-15-7-2-3-9-17(15)16)23-24-20(25)13-26-21-22-18-11-4-5-12-19(18)27-21/h2-12H,13H2,1H3,(H,24,25)/b23-14+

InChI Key

CZEZJXXJOCZZAU-OEAKJJBVSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2S1)/C3=CC=CC4=CC=CC=C43

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2S1)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.